molecular formula C8H6N4O2 B109180 2-(1H-tetrazol-5-yl)benzoic acid CAS No. 13947-58-5

2-(1H-tetrazol-5-yl)benzoic acid

Cat. No.: B109180
CAS No.: 13947-58-5
M. Wt: 190.16 g/mol
InChI Key: QRKJBXMXOAQYEC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(1H-tetrazol-5-yl)benzoic acid is the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

This compound acts by inhibiting the activity of cytochrome P450 . This inhibition disrupts the normal metabolic processes of the fungus, leading to its eventual death. The compound exhibits a high degree of selectivity for this enzyme, which is believed to reduce its toxicity compared to other fungicidal preparations .

Biochemical Pathways

The inhibition of cytochrome P450 by this compound disrupts several biochemical pathways. These include the ergosterol biosynthesis pathway, which is critical for maintaining the integrity and fluidity of the fungal cell membrane. Disruption of this pathway leads to cell membrane instability and ultimately, cell death .

Pharmacokinetics

The compound’s molecular weight of 19016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of this compound is the death of the fungus. By inhibiting the activity of cytochrome P450, the compound disrupts critical metabolic processes, leading to cell membrane instability and cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability and efficacy. Additionally, the compound’s action may be affected by the pH of the environment, as this can influence the compound’s ionization state and consequently, its interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-tetrazol-5-yl)benzoic acid typically involves the cycloaddition reaction of an azide with a nitrile . One common method is the reaction of benzonitrile with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Comparison with Similar Compounds

Comparison: 2-(1H-Tetrazol-5-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and bioisosteric properties .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKJBXMXOAQYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339279
Record name 2-(2h-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13947-58-5
Record name 2-(2h-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-cyanobenzoate (0.124 moles, 20.0 g) was dissolved in 55 g tributyltinazide and heated at 85° C. for 72 hours. The solution was allowed to cool. Methanol (200 mi) and water (50 mi) were added. The solution was stirred for 1hour. Ethyl acetate and brine were added. The organic layer was dried and evaporated. The residue was triturated 3 times with large volumes of hexane, dissolved in chloroform, and precipitated with hexane. The precipitate was filtered to yield 10.0 g of ethyl 2-(2H-tetrazol-5-yl)benzoate. The ester (6.8 moles, 1.4 g) was dissolved in 5 ml ethanol and 10 ml of 2N NaOH added and heated on a steam bath for 1 hour. The solvent was removed under vacuum. The residue was dissolved in water. The pH was adjusted to 2.0 using 2N HCl. The intermediate was extracted with ethyl acetate to yield 0.8 g of 2-(2-H-tetrazol-5-yl)benzoic acid.
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the carboxyl group on the benzene ring influence the structure of coordination polymers formed with 2-(1H-tetrazol-5-yl)benzoic acid?

A1: Research indicates that the position of the carboxyl group relative to the tetrazole ring significantly impacts the resulting coordination polymer structure. [] When comparing this compound to its isomers with the carboxyl group at the 3- and 4- positions, distinct topologies arise despite similar coordination modes of the metal centers and ligands. [] For example, while the 2-substituted isomer forms a 2D layered structure, the 4-substituted isomer leads to a 3D network with a unique non-diamondoid topology. [] This difference highlights the importance of ligand design in controlling the framework architecture of coordination polymers.

Q2: What is the typical coordination behavior of this compound with metal ions like Zinc(II)?

A2: this compound generally acts as a tridentate ligand, coordinating to metal ions through two nitrogen atoms from the tetrazole ring and one oxygen atom from the carboxylate group. [, ] This coordination mode has been observed in its interaction with Zinc(II), leading to the formation of two-dimensional framework structures. [, ] The specific coordination environment around the Zinc(II) center can vary, with both tetrahedral and octahedral geometries reported depending on the presence of additional ligands like water molecules. [, ]

Q3: Can the photoluminescent properties of coordination polymers incorporating this compound be tuned?

A3: While the provided research focuses primarily on structural aspects, it briefly mentions that the Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers exhibit photoluminescence in the solid state at room temperature. [] This observation suggests potential for tuning the luminescent properties by varying the incorporated metal ions and their concentrations. Further investigation into the relationship between structure, composition, and photoluminescence in these systems could lead to interesting applications in areas like sensing and display technologies.

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